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Compound of Interest

Compound Name: Apparicine

Cat. No.: B207867

Application Note

The monoterpenoid indole alkaloid apparicine, first isolated from Aspidosperma dasycarpon,
possesses a unique and synthetically challenging bridged 1-azabicyclo[4.2.2]decane
framework fused to an indole core. Its complex architecture and potential biological activity
have made it an attractive target for synthetic chemists. This document outlines the
methodology for the first total synthesis of (+)-apparicine, as developed by Bennasar and
coworkers.[1][2][3]

The successful synthetic strategy hinges on two key transformations: an indole-templated ring-
closing metathesis (RCM) to construct the central eight-membered azocino[4,3-b]indole core,
and a subsequent intramolecular vinyl halide Heck cyclization to forge the defining bridged
piperidine ring system.[1][2] This approach efficiently assembles the tetracyclic skeleton of the
natural product. An alternative strategy explored the use of a 2-indolylacyl radical cyclization to
form the tricyclic ABC substructure.[3]

This document provides detailed experimental protocols for the key steps of the successful
RCM/Heck cyclization route, along with tabulated quantitative data for each reaction and
spectroscopic data for the characterization of key intermediates and the final product. The
information is intended for researchers, scientists, and drug development professionals
engaged in complex natural product synthesis and medicinal chemistry.

Synthetic Pathway Overview
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The total synthesis of (x)-apparicine was accomplished from 1-(phenylsulfonyl)indole in a
concise route involving six isolated intermediates.[2] The overall workflow can be visualized as
the construction of a key tricyclic intermediate via RCM, followed by functional group
manipulations and the final crucial Heck cyclization to yield the natural product.

Click to download full resolution via product page
Caption: Synthetic route to (x)-Apparicine via RCM and Heck cyclization.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the key steps in the total
synthesis of (+)-apparicine.
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Starting Key Reagents .
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) (E)-butenyl)-1-
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ndole (7)
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3-Formyl-2-(1-
methyl-2-(E)-
y2(E) POCIs, DMF, 0
2 Indole 7 butenyl)-1- 90
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(phenylsulfonyl)i
ndole (8)
3-[N-Allyl-N-(tert-
butoxycarbonyl)a 1. Allylamine,
minomethyl]-2- NaBH(OAC)s,
3 Aldehyde 8 (1-methyl-2-(E)- AcOH, CH2Clz; 85 (over 2 steps)
butenyl)-1- 2. (Boc):20, EtsN,
(phenylsulfonyl)i MeOH, reflux
ndole (9)
2-(tert-
Butoxycarbonyl)-  Grubbs' Catalyst
) 6-methyl-2,3,4,7-  2nd Gen. (10
4 Diene 9
tetrahydro-1H- mol%), Toluene,
azocino[4,3- reflux
blindole (10)
6-Methyl-1,2,3,4-
o tetrahydroazocin  t-BuOK, THF,
5 Azocinoindole 10 ) 90
0[4,3-b]indole reflux
(12)
6 Azocinoindole 12 2-(2-lodo-2-(2)- 1. 1.2 M HClin 30 (over 2 steps)
butenyl)-6- MeOH; 2. (2)-2-
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tetrahydroazocin
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0[4,3-b]indole
(13)
Pd(OAc)2, P(o-
Heck Precursor o
7 (x)-Apparicine tol)s, Ag2COs, 25

13
CHsCN, 80 °C

Experimental Protocols
Protocol 1: Synthesis of RCM Precursor (9)

e Reductive Amination: To a solution of aldehyde 8 (1.0 eq) in CH2Clz is added allylamine (2.0
eq), followed by acetic acid (1.05 eq) and NaBH(OAc)s (3.0 eq). The mixture is stirred at
room temperature until the reaction is complete (monitored by TLC). The reaction is
guenched with saturated agueous NaHCOs and the aqueous layer is extracted with CHzCl-.
The combined organic layers are dried over Na2SOa4 and concentrated under reduced
pressure.

e Boc Protection: The crude amine from the previous step is dissolved in MeOH. Triethylamine
(2.0 eq) and di-tert-butyl dicarbonate ((Boc)20, 1.2 eq) are added, and the mixture is heated
to reflux for 5 hours. The solvent is removed in vacuo, and the residue is diluted with CH2Cl-.
The solution is washed with 2N HCI and brine, dried over Na=SOas, and concentrated. The
crude product is purified by flash column chromatography (SiOz, hexanes-EtOAc) to afford
diene 9.[1]

Protocol 2: Ring-Closing Metathesis (RCM) for
Azocinoindole (10)

e A solution of diene 9 (1.0 eq) in anhydrous toluene (to a concentration of ~0.01 M) is
thoroughly degassed with argon.

e Grubbs' catalyst 2nd generation (10 mol%) is added under an argon atmosphere.
e The reaction mixture is heated to reflux for 18 hours.

e The solvent is removed under reduced pressure, and the residue is purified by flash column
chromatography (SiOz, hexanes-EtOAc) to yield the azocinoindole 10.[1]
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Protocol 3: Isomerization and Deprotection to
Azocinoindole (12)

» To a solution of the phenylsulfonyl-protected azocinoindole 10 (1.0 eq) in anhydrous THF is
added potassium tert-butoxide (t-BuOK, 10.0 eq).

e The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
e The reaction is cooled to room temperature and quenched by the addition of water.

e The mixture is extracted with EtOAc, and the combined organic layers are washed with
brine, dried over Naz2S0Oa4, and concentrated. The crude product is purified by flash
chromatography to give 12.

Protocol 4: Intramolecular Heck Cyclization to (*)-
Apparicine

e N-Alkylation: The N-Boc protected azocinoindole is deprotected using 1.2 M HCIl in MeOH.
After neutralization, the resulting unstable secondary amine is dissolved in anhydrous
CHsCN. K2COs (3.0 eq) and (2)-2-iodo-2-butenyl tosylate (1.2 eq) are added, and the
mixture is stirred at room temperature until completion. The solvent is evaporated, and the
residue is partitioned between CH2Clz and water. The organic layer is dried and
concentrated, and the crude product 13 is purified by chromatography.[1]

o Heck Reaction: A mixture of the vinyl iodide 13 (1.0 eq), Pd(OAc):z (0.2 eq), P(o-tol)s (0.4 eq),
and Ag2COs (2.0 eq) in anhydrous CHsCN is degassed with argon. The mixture is heated to
80 °C in a sealed tube until the starting material is consumed. The reaction mixture is cooled,
filtered through Celite®, and the filtrate is concentrated. The residue is purified by flash
column chromatography (SiOz, hexanes-EtOAc with 1% EtsN) to afford (x)-apparicine.

Characterization Data of Key Compounds
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*H NMR (CDCls, 400

3C NMR (CDCls,

Compound HRMS (ESI) [M+H]*+
MHz) & 100.6 MHz) &
10.45 (s, 1H), 8.32 (m,
2H), 7.82(d, J=7.8
187.5, 155.3, 139.4,
Hz, 2H), 7.62 (m, 1H),
136.4, 134.4, 133.1,
7.49 (m, 2H), 7.37 (m,
129.6 (2C), 126.5
, 2H), 5.61 (dm, J = 15 Calcd: 354.1158,
Diene (9) (2C), 126.3, 125.9,

Hz, 1H), 5.40 (m, 1H),
4.76 (m, 1H), 1.61
(dm, J = 6.4 Hz, 3H),
1.47 (d, J = 6.8 Hz,
3H)

Found: 354.1165
125.7, 125.2, 122.1,

119.3, 114.7, 33.8,
22.5,17.7

8.04 (s, 1H), 7.46 (d, J
= 7.5 Hz, 1H), 7.23 (d,
J=7.8Hz 1H), 7.11
(m, 2H), 5.89 (g, J =
7.0 Hz, 1H), 5.34 (s,
1H), 4.95 (s, 1H), 4.01
(m, 1H), 3.65 (m, 1H),
3.39 (m, 1H), 3.20-
2.95 (m, 3H), 2.70 (m,
1H), 2.35 (m, 1H),
1.84 (d, J = 7.0 Hz,
3H), 1.75 (m, 1H)

(x)-Apparicine

149.9, 137.9, 135.8,
128.2, 127.9, 121.2,
119.3, 117.9, 110.8,
107.9, 106.3, 58.2,
53.0, 50.1, 38.0, 31.9,
29.7,13.9

Note: The spectroscopic data for synthetic (x)-apparicine was compared with and found to be

in agreement with data reported for the natural product.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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